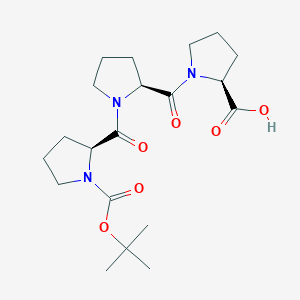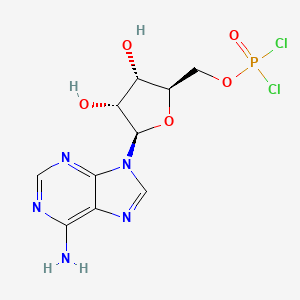
5'-O-(Dichlorophosphoryl)adenosine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5’-O-(Dichlorophosphoryl)adenosine is a modified nucleoside derivative of adenosine, where the 5’-hydroxyl group of adenosine is substituted with a dichlorophosphoryl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5’-O-(Dichlorophosphoryl)adenosine typically involves the reaction of adenosine with dichlorophosphoryl chloride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the dichlorophosphoryl group. The general reaction scheme is as follows: [ \text{Adenosine} + \text{Dichlorophosphoryl chloride} \rightarrow \text{5’-O-(Dichlorophosphoryl)adenosine} ]
Industrial Production Methods
While specific industrial production methods for 5’-O-(Dichlorophosphoryl)adenosine are not well-documented, the general principles of large-scale nucleoside modification can be applied. This includes optimizing reaction conditions for higher yields, using continuous flow reactors, and employing purification techniques such as chromatography to isolate the desired product.
Análisis De Reacciones Químicas
Types of Reactions
5’-O-(Dichlorophosphoryl)adenosine can undergo various chemical reactions, including:
Hydrolysis: The dichlorophosphoryl group can be hydrolyzed to yield adenosine and dichlorophosphoric acid.
Substitution: The dichlorophosphoryl group can be substituted with other nucleophiles, such as amines or alcohols, to form different derivatives.
Common Reagents and Conditions
Hydrolysis: Typically carried out in aqueous acidic or basic conditions.
Substitution: Requires nucleophiles and appropriate solvents, often under mild heating.
Major Products
Hydrolysis: Adenosine and dichlorophosphoric acid.
Substitution: Various nucleoside derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
5’-O-(Dichlorophosphoryl)adenosine has several applications in scientific research:
Biochemistry: Used as a probe to study enzyme mechanisms involving nucleosides.
Pharmacology: Investigated for its potential as an antiviral or anticancer agent.
Molecular Biology: Utilized in the synthesis of modified oligonucleotides for gene regulation studies.
Mecanismo De Acción
The mechanism of action of 5’-O-(Dichlorophosphoryl)adenosine involves its interaction with specific enzymes and receptors. The dichlorophosphoryl group can act as a leaving group, facilitating the formation of covalent bonds with target proteins or nucleic acids. This can inhibit enzyme activity or alter nucleic acid function, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
Adenosine 5’-Monophosphate (AMP): A naturally occurring nucleotide involved in cellular energy transfer.
Adenosine 5’-Diphosphate Ribose (ADPR): An intracellular signaling molecule generated from nicotinamide adenine dinucleotide (NAD+).
Uniqueness
5’-O-(Dichlorophosphoryl)adenosine is unique due to the presence of the dichlorophosphoryl group, which imparts distinct chemical reactivity and potential biological activity compared to other adenosine derivatives.
Propiedades
Número CAS |
34051-17-7 |
|---|---|
Fórmula molecular |
C10H12Cl2N5O5P |
Peso molecular |
384.11 g/mol |
Nombre IUPAC |
(2R,3R,4S,5R)-2-(6-aminopurin-9-yl)-5-(dichlorophosphoryloxymethyl)oxolane-3,4-diol |
InChI |
InChI=1S/C10H12Cl2N5O5P/c11-23(12,20)21-1-4-6(18)7(19)10(22-4)17-3-16-5-8(13)14-2-15-9(5)17/h2-4,6-7,10,18-19H,1H2,(H2,13,14,15)/t4-,6-,7-,10-/m1/s1 |
Clave InChI |
CXFQFFBLOSCANA-KQYNXXCUSA-N |
SMILES isomérico |
C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(Cl)Cl)O)O)N |
SMILES canónico |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(Cl)Cl)O)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




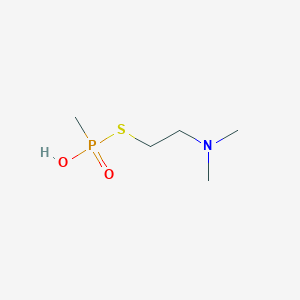
![1-bromo-4-[(E)-2-phenylethenyl]sulfanylbenzene](/img/structure/B14678570.png)

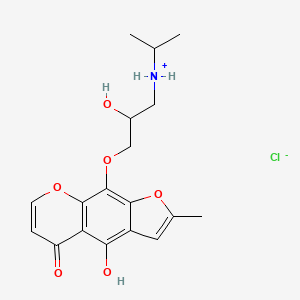
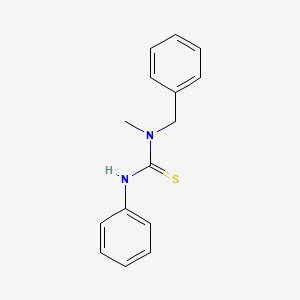
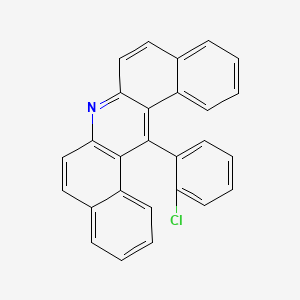
![(2E)-2-[(N-methylanilino)methylidene]cyclohexan-1-one](/img/structure/B14678607.png)

![Bis[4-acetamido-2-carbomethoxyphenyl]sulfone](/img/structure/B14678629.png)
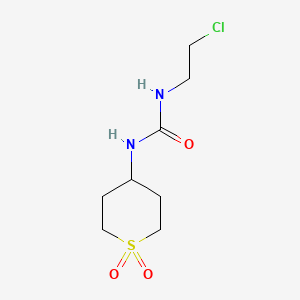
![Benzene, [(2,2-dimethoxyethyl)sulfonyl]-](/img/structure/B14678642.png)
